3,4,5-Tribromopyridine-2,6-dicarboxylic acid
Overview
Description
3,4,5-Tribromopyridine-2,6-dicarboxylic acid is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at positions 3, 4, and 5 of the pyridine ring, and two carboxylic acid groups at positions 2 and 6. This compound has a molecular formula of C7H2Br3NO4 and a molecular weight of 403.81 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromopyridine-2,6-dicarboxylic acid typically involves the bromination of pyridine-2,6-dicarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromopyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: The carboxylic acid groups can undergo oxidation to form corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, reduced brominated compounds, and oxidized carboxylic acid derivatives .
Scientific Research Applications
3,4,5-Tribromopyridine-2,6-dicarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromopyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and carboxylic acid groups contribute to its reactivity and ability to form complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
- 4-Hydroxy-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid
- 3,4,5-Trichloro-2,6-dinitro-benzoic acid
- 3-Hydroxy-4-oxopyran-2,6-dicarboxylic acid
Uniqueness
3,4,5-Tribromopyridine-2,6-dicarboxylic acid is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity compared to other pyridine derivatives. Its specific substitution pattern and functional groups make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3,4,5-tribromopyridine-2,6-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3NO4/c8-1-2(9)4(6(12)13)11-5(3(1)10)7(14)15/h(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXXNKDFJEFFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Br)C(=O)O)C(=O)O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704500 | |
Record name | 3,4,5-Tribromopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872268-64-9 | |
Record name | 3,4,5-Tribromopyridine-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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